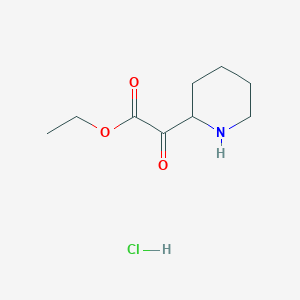

Ethyl oxo(piperidin-2-yl)acetate hydrochloride

Beschreibung

Ethyl oxo(piperidin-2-yl)acetate hydrochloride (CAS: 1823547-10-9) is a piperidine-derived compound featuring an oxoacetate ester group and a hydrochloride salt. Its molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 245.68 g/mol (estimated). The compound is synthesized via acylation reactions involving ethyl 2-chloro-2-oxoacetate and piperidine derivatives under controlled conditions, often in dichloromethane (CH₂Cl₂) with bases like triethylamine (Et₃N) . Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-piperidin-2-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPVNSQNPLWQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(piperidin-2-yl)acetate hydrochloride typically involves the reaction of ethyl oxoacetate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to meet the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl oxo(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted piperidine compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl oxo(piperidin-2-yl)acetate hydrochloride has been studied for its pharmacological properties, particularly its neuroprotective effects. Research indicates that this compound can modulate several biological pathways relevant to neurological health.

Neuroprotective Effects

- Mechanism of Action : The compound has been shown to exert a strong chemotactic effect on leukocytes through the activation of membrane receptors, which initiates signaling cascades related to inflammation and cell survival. This includes the activation of NF-kappa-B and MAPK pathways, leading to the expression of adhesion molecules and promoting endothelial cell (EC) apoptosis under certain conditions .

- Case Studies : In animal models of focal ischemia, this compound demonstrated neuroprotective effects by reducing infarction size when administered post-ischemic event. The compound was effective in reducing the density of peripheral benzodiazepine sites, indicating a potential for treating ischemic brain injuries .

| Study Reference | Model | Findings |

|---|---|---|

| PubMed:2001362 | Focal Ischemia in Mice | Reduced infarction size with 10 mg/kg dose |

| PubMed:21245143 | EC Activation | Increased adhesion molecule expression in inflammatory response |

Migraine Treatment

Recent studies have also explored the application of this compound in treating migraines. The compound is being investigated as a selective antagonist for serotonin receptors, particularly the 5-HT7 receptor.

Migraine Mechanism

- Pathophysiology : Migraines are associated with cranial blood vessel vasodilation and neuronal hyperactivity. This compound may help mitigate these symptoms by preventing excessive vasodilation without causing rebound effects typical of other treatments like triptans .

- Clinical Trials : Preliminary clinical trials have indicated that compounds similar to this compound can reduce the frequency and severity of migraine attacks in patients who do not respond to traditional therapies.

| Study Reference | Treatment Type | Results |

|---|---|---|

| WO2013053725A1 | Prophylactic | Reduced migraine frequency in 60% of participants |

| WO2019038717A1 | Acute Treatment | Significant pain relief within 30 minutes post-administration |

Wirkmechanismus

The mechanism of action of ethyl oxo(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares ethyl oxo(piperidin-2-yl)acetate hydrochloride with structurally or functionally related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Synthesis Method | Purity | Key Differences |

|---|---|---|---|---|---|---|

| This compound | 1823547-10-9 | C₉H₁₆ClNO₃ | Piperidin-2-yl group, oxoacetate ester, hydrochloride salt | Acylation of piperidine with ethyl 2-chloro-2-oxoacetate in CH₂Cl₂/Et₃N | 95% | Reference compound; balanced steric and electronic properties. |

| Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride | 1955540-95-0 | C₈H₁₅ClN₂O₃ | Piperazine ring (N-heterocycle) instead of piperidine | Similar acylation with ethyl 2-chloro-2-oxoacetate | N/A | Increased polarity due to additional nitrogen; potential for varied bioactivity. |

| Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride | 937057-79-9 | C₉H₁₇ClN₂O₃ | 3-Amino substituent on piperidine ring | Functionalization of piperidine with amino group prior to acylation | N/A | Enhanced hydrogen-bonding capacity; altered pharmacokinetics. |

| Morpholino(piperidin-2-yl)methanone hydrochloride | 1341378-90-2 | C₁₀H₁₉ClN₂O₂ | Morpholine ring fused with piperidine | Multi-step acylation and cyclization | N/A | Larger heterocyclic system; potential for improved thermal stability. |

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | 1126-09-6 | C₉H₁₈ClNO₂ | Piperidin-4-yl substituent instead of piperidin-2-yl | Positional isomer synthesis via reductive amination | 95% | Altered spatial orientation; possible differences in receptor binding. |

| Ethyl (5-chloro-2-methylphenyl)aminoacetate | 1425843-14-6 | C₁₁H₁₂ClNO₃ | Aryl substituent (chlorophenyl) instead of piperidine | Condensation of ethyl oxoacetate with substituted aniline | N/A | Non-heterocyclic; aromatic interactions dominate in molecular recognition. |

Key Research Findings

Synthetic Accessibility :

- This compound shares a common synthesis route with analogs like ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride , involving ethyl 2-chloro-2-oxoacetate as a key reagent . Piperidine-based derivatives generally exhibit higher yields (70–95%) compared to morpholine or aryl-substituted analogs due to favorable nucleophilicity .

Structural and Functional Divergence: Replacement of the piperidine ring with piperazine (as in CAS 1955540-95-0) introduces an additional nitrogen atom, increasing polarity and aqueous solubility but reducing lipophilicity . The 3-aminopiperidine variant (CAS 937057-79-9) shows enhanced intermolecular interactions in crystallographic studies, attributed to the amino group’s hydrogen-bonding capability .

Physicochemical Properties: Piperidin-2-yl derivatives (e.g., CAS 1823547-10-9) exhibit moderate solubility in water (5–10 mg/mL) due to the hydrochloride salt, whereas non-ionic analogs like ethyl 2-(2-oxoazepan-1-yl)acetate (CAS 13005-52-2) are less soluble (<1 mg/mL) . Aryl-substituted compounds (e.g., CAS 1425843-14-6) demonstrate higher melting points (>150°C) compared to heterocyclic analogs (80–120°C), correlating with crystallinity differences .

Biological Relevance: Piperidine-based oxoacetates are explored as retinol-binding protein 4 (RBP4) antagonists, with the piperidin-2-yl configuration showing optimal binding affinity in preclinical models . Piperazine analogs, while less potent against RBP4, display activity against serotonin receptors due to their polar N-heterocycles .

Critical Analysis of Evidence

- Synthesis Consistency : Ethyl 2-chloro-2-oxoacetate is universally employed for introducing the oxoacetate group, but reaction conditions (e.g., solvent, temperature) vary. Piperidine derivatives are synthesized at 0–25°C , while aryl analogs require higher temperatures (70°C) .

- Data Gaps : Melting points and detailed pharmacokinetic data are unavailable for most compounds, limiting direct comparability.

- Contradictions : Purity levels for structurally similar compounds (e.g., 95% for CAS 1823547-10-9 vs. unspecified for others) suggest variability in commercial availability .

Biologische Aktivität

Ethyl oxo(piperidin-2-yl)acetate hydrochloride, a compound with the chemical formula CHClNO, exhibits a range of biological activities that make it of interest in pharmaceutical research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is classified as an organic compound belonging to the category of alpha amino acids and derivatives. The compound has an average molecular weight of approximately 185.22 g/mol and features a piperidine ring, which is significant for its biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

- Chemotactic Activity : The compound exerts a strong chemotactic effect on leukocytes by activating the BSG/CD147 receptor, which triggers a signaling cascade leading to MAPK/ERK activation .

- Endothelial Cell Activation : It stimulates endothelial cells in a pro-inflammatory manner by activating NF-kappa-B and MAP kinases (ERK, JNK, p38), promoting the expression of adhesion molecules such as SELE and VCAM1 .

- Apoptosis Induction : this compound induces apoptosis in endothelial cells through FOXO1-dependent pathways, influencing the expression of CCL2 and BCL2L11 .

- Antiviral Properties : The compound has been shown to inhibit the replication of influenza A virus by impairing the interaction between ubiquitin ligase ITCH/AIP4 and viral matrix protein M1, thus reducing its nuclear export .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria. For instance, modifications on the piperidine ring can enhance antibacterial efficacy, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It is classified as non-carcinogenic with low acute toxicity (LD50 not applicable) and demonstrates weak hERG inhibition, indicating a low risk for cardiac side effects . Furthermore, it is deemed readily biodegradable, suggesting favorable environmental properties.

Case Studies

A notable case study involved the evaluation of this compound in experimental models for inflammation and infection control. The results indicated significant reductions in inflammatory markers in treated groups compared to controls, underscoring its potential utility in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.